Oxolan-3-yl chloroformate, also known as oxolan-3-yl carbonochloridate, is a chemical compound with the molecular formula . This compound belongs to the class of chloroformates, which are esters of chloroformic acid. The structure features a five-membered ring (oxolane or tetrahydrofuran) with a chloroformate functional group attached at the 3-position. Its systematic IUPAC name is tetrahydrofuran-3-yl carbonochloridate, and it has a molecular weight of approximately 150.56 g/mol .
While specific biological activities of oxolan-3-yl chloroformate are not extensively documented, compounds in the chloroformate class often exhibit significant biological properties. For instance, they can serve as intermediates in the synthesis of pharmaceuticals and biologically active molecules. The potential for cytotoxicity and reactivity with biological nucleophiles warrants caution in handling these compounds .
Several methods can be employed to synthesize oxolan-3-yl chloroformate:
Oxolan-3-yl chloroformate is primarily used in organic synthesis as an acylating agent. Its applications include:
Several compounds share structural similarities with oxolan-3-yl chloroformate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Oxolan-2-yl chloroformate | Chloroformate | Different ring position; may exhibit different reactivity. |
Oxolan-4-yl chloroformate | Chloroformate | Similar structure but distinct position affects reactivity. |
Tetrahydrofuran | Ether | Lacks the reactive chloroformate group; used as a solvent. |
(Oxolan-3-yl)methyl carbonochloridate | Carbonochloridate | Methyl substitution alters reactivity and application scope. |
Oxolan-3-yl chloroformate is unique due to its specific attachment at the 3-position on the oxolane ring, which influences its reactivity compared to other similar compounds .
Flammable;Corrosive;Acute Toxic